molecular formula C23H18 B13407578 1,2,4-Triphenyl-1,3-cyclopentadiene CAS No. 5074-28-2

1,2,4-Triphenyl-1,3-cyclopentadiene

Cat. No.: B13407578
CAS No.: 5074-28-2
M. Wt: 294.4 g/mol
InChI Key: SCQHIRLGCKARRE-UHFFFAOYSA-N
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Description

1,2,4-Triphenyl-1,3-cyclopentadiene is an organic compound that belongs to the class of cyclopentadienes It is characterized by the presence of three phenyl groups attached to a cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Triphenyl-1,3-cyclopentadiene can be synthesized through various methods. One common approach involves the reaction of diphenylacetylene with methylchromium systems, which leads to the formation of the desired compound . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triphenyl-1,3-cyclopentadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Cycloaddition Reactions: Formation of cyclohexene derivatives.

    Substitution Reactions: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,2,4-Triphenyl-1,3-cyclopentadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Triphenyl-1,3-cyclopentadiene involves its ability to participate in cycloaddition and substitution reactions. The compound’s phenyl groups and conjugated system allow it to interact with various molecular targets, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triphenyl-1,3-cyclopentadiene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it valuable for specific applications in materials science and catalysis.

Properties

CAS No.

5074-28-2

Molecular Formula

C23H18

Molecular Weight

294.4 g/mol

IUPAC Name

(2,4-diphenylcyclopenta-1,4-dien-1-yl)benzene

InChI

InChI=1S/C23H18/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20/h1-16H,17H2

InChI Key

SCQHIRLGCKARRE-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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